3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Scientific Research Applications
3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid include:
- 1-Methyl-1H-indole-2-carboxylic acid
- 3,4-Dichloro-1H-indole-2-carboxylic acid
- 1-Methyl-3,4-dichloro-1H-indole
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
23967-45-5 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
3,4-dichloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-6-4-2-3-5(11)7(6)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
MTXWAYBIFCWGIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=C1C(=O)O)Cl |
Origin of Product |
United States |
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